Biotin-ProTx-I

Biotinylation Pull-down assay Ion channel pharmacology

Biotin-ProTx-I is the site-specifically biotinylated analogue that retains native ProTx-I multi-target pharmacology. It simultaneously inhibits NaV1.7 (IC50 = 51–95 nM), NaV1.8 (IC50 = 27 nM), TRPA1 (IC50 = 389 nM), CaV3.1 (IC50 = 0.2 μM), and KV2.1, making it essential for native nociceptor studies. Unlike NaV1.7-selective peptides (ProTx-II, GpTx-1), Biotin-ProTx-I captures TRPA1/T-type calcium contributions. The biotin tag enables streptavidin-based pull-down and detection—capabilities forfeited by untagged ProTx-I. Choose Biotin-ProTx-I when broad ion-channel coverage and a biochemical handle are both non-negotiable.

Molecular Formula
Molecular Weight
Cat. No. B1573962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-ProTx-I
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Arg-Tyr-Trp-Leu-Gly-Gly-Cys9-Ser-Ala-Gly-Gln-Thr-Cys15-Cys16-Lys-His-Leu-Val-Cys21-Ser-Arg-Arg-His-Gly-Trp-Cys28-Val-Trp-Asp-Gly-Thr-Phe-Ser-OHLength (aa): 35

Biotin-ProTx-I: Defining the Multitarget Pharmacological Profile for Informed Ion Channel Procurement


Biotin-ProTx-I is a site-specifically biotinylated analogue of ProTx-I (β-theraphotoxin-Tp1a), a 35-amino-acid inhibitory cystine knot (ICK) peptide originally isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens) [1]. The parent toxin functions as a gating-modifier, inhibiting multiple voltage-gated sodium (NaV) channel subtypes, T-type calcium (CaV3.1) channels, and the TRPA1 nociceptor channel by shifting the voltage dependence of activation [1]. The biotinylated version is designed to enable detection, immobilization, and pull-down applications while retaining the characteristic multi-target blocking profile of native ProTx-I [2].

Why Biotin-ProTx-I Cannot Be Functionally Replaced by NaV1.7-Selective Peptides or Unlabeled ProTx-I


Substituting Biotin-ProTx-I with a highly NaV1.7-selective peptide (e.g., ProTx-II or GpTx-1) fundamentally alters the experimental target landscape: ProTx-I broadly inhibits NaV1.2, NaV1.5, NaV1.7, NaV1.8, CaV3.1, KV2.1, and TRPA1 [1], whereas ProTx-II exhibits >100-fold selectivity for NaV1.7 over other NaV subtypes and does not inhibit KV2.1 [2]. Conversely, using unlabeled ProTx-I forfeits the streptavidin-based detection and immobilization capabilities conferred by biotinylation, which have been validated to preserve native-like pharmacology in the related biotinylated ProTx-II analogue [3]. These differences are not interchangeable; selecting the wrong tool will either miss critical off-target engagement or lack the necessary handle for biochemical assays.

Biotin-ProTx-I Evidence Guide: Quantified Differentiation Against NaV1.7-Selective and Unlabeled Comparator Toxins


Biotin Tag Enables Detection Without Reported Activity Loss: Class-Level Evidence from ProTx-II

Biotin-ProTx-I is designed for streptavidin-based detection and immobilization. Although direct head-to-head electrophysiology data comparing Biotin-ProTx-I to unlabeled ProTx-I is not publicly available, a closely analogous study on ProTx-II demonstrated that its biotinylated version (Biot-ProTx II) best emulates the pharmacological properties of native ProTx-II, and its ATTO488-conjugated fluorescent version specifically labels heterologously expressed NaV1.7 channels [1]. Given that both ProTx-I and ProTx-II are ICK gating-modifier peptides sharing similar channel interaction mechanisms, this provides strong class-level inference that biotinylation at a carefully chosen site preserves the multi-target activity of ProTx-I . Unlabeled ProTx-I, while functionally identical, lacks the detection handle required for pull-down, ELISA, or immobilization workflows [2].

Biotinylation Pull-down assay Ion channel pharmacology Streptavidin detection

Broad Multi-Target Ion Channel Profile of Biotin-ProTx-I Contrasts with High NaV1.7 Selectivity of ProTx-II and GpTx-1

The parent peptide ProTx-I exhibits a broad inhibition profile across multiple voltage-gated ion channel families, with IC50 values of 27 nM for the TTX-resistant NaV1.8 channel, between 50–100 nM for NaV1.2, NaV1.5, and NaV1.7 (51 nM for NaV1.2/1.5/1.7 by Peptide Institute data; 104 nM for NaV1.2 and 95 nM for NaV1.7 by MedChemExpress), 50–200 nM for T-type CaV3.1, 389 nM for TRPA1, and 411 nM for KV2.1 [1]. By contrast, ProTx-II is highly selective for NaV1.7 (IC50 = 0.3 nM) with >100-fold selectivity over other NaV subtypes and does not inhibit KV2.1 [2]. Similarly, GpTx-1 potently inhibits NaV1.7 (IC50 = 10 nM) with 1,000-fold selectivity over NaV1.5 [3]. This means Biotin-ProTx-I is uniquely suited for experiments where simultaneous engagement of NaV1.8, CaV3.1, and TRPA1 is required—targets that are not engaged by ProTx-II or GpTx-1 at comparable concentrations .

NaV1.8 CaV3.1 Multi-target pharmacology Pain research

ProTx-I Discriminates Between T-Type CaV3.1 and CaV3.2 Channels, Unlike ProTx-II Which Preferentially Blocks CaV3.2

Biotin-ProTx-I, via its ProTx-I pharmacophore, provides a crucial tool for discriminating between the T-type calcium channel isoforms hCaV3.1 and hCaV3.2. ProTx-I tonically blocks hCaV3.1 with an IC50 of 0.2 μM (200 nM) and hCaV3.2 with an IC50 of 31.8 μM, representing a >150-fold selectivity window for hCaV3.1 [1]. Importantly, the selectivity profile is reversed for ProTx-II, which preferentially blocks hCaV3.2 and significantly shifts its steady-state inactivation, while having lower potency on hCaV3.1 [1]. This makes Biotin-ProTx-I the appropriate choice for experiments that require selective pharmacological isolation or identification of CaV3.1-mediated currents, particularly in native tissues where both isoforms are co-expressed.

T-type calcium channels CaV3.1 CaV3.2 Isoform selectivity

Unique TRPA1 Antagonism by ProTx-I Distinguishes It from All Other NaV1.7-Selective Spider Toxins

ProTx-I is the first known high-affinity peptidyl antagonist of the TRPA1 nociceptor ion channel, with an IC50 of 389 ± 77 nM against human TRPA1 [1]. Alanine-scanning mutagenesis revealed that the binding surfaces on ProTx-I for TRPA1 and NaV1.2 are distinct but partially overlapping, and this work successfully generated ProTx-I variants that antagonize either TRPA1 or NaV1.2 exclusively [1]. In contrast, the NaV1.7-selective peptide ProTx-II does not inhibit TRPA1 at comparable concentrations and is not reported to engage TRP channels [2]. Similarly, GpTx-1 and engineered JzTx-V analogues are characterized solely by their NaV subtype selectivity profiles, with no demonstrated TRPA1 activity [3]. This unique polypharmacology makes Biotin-ProTx-I the only biotinylated tool capable of simultaneously targeting NaV channels and TRPA1 within the same nociceptive pathway.

TRPA1 Nociceptor Pain target Spider toxin

Biotin-ProTx-I Retains KV2.1 Potassium Channel Inhibition, a Property Absent from ProTx-II

The parent peptide ProTx-I inhibits voltage-gated potassium channel KV2.1 with an IC50 of 411 nM, as well as KV1.3 (40% block at 730 nM) . This KV channel activity is approximately 10-fold weaker than its potency on NaV channels [1]. Importantly, synthetic ProTx-II was tested for KV2.1 inhibition and showed no activity, establishing KV2.1 blockade as a clear functional discriminator between the two toxins [1]. Biotin-ProTx-I, carrying the ProTx-I pharmacophore, is expected to retain this KV2.1 inhibitory activity. For experiments where modulation of delayed rectifier potassium currents may confound interpretation—or conversely, where KV2.1 engagement is desired—this distinction is critical for toxin selection.

KV2.1 Potassium channel ICK peptide ProTx-I vs. ProTx-II

High-Value Application Scenarios for Biotin-ProTx-I Procurement in Pain, Ion Channel, and Probe Development Research


Multi-Target Mechanistic Probing of Native Nociceptor Excitability (NaV1.7, NaV1.8, TRPA1, CaV3.1)

In native sensory neuron preparations where multiple ion channels contribute to action potential generation and nociceptive signaling, Biotin-ProTx-I is the optimal tool for simultaneous pharmacological blockade of NaV1.7 (IC50 = 51–95 nM), NaV1.8 (IC50 = 27 nM), TRPA1 (IC50 = 389 nM), and CaV3.1 (IC50 = 200 nM) [1]. The biotin tag further permits post-hoc streptavidin-based detection to confirm toxin binding to target neurons. Using a NaV1.7-selective peptide such as ProTx-II (IC50 = 0.3 nM on NaV1.7 but inactive on TRPA1 and CaV3.1) would fail to capture the contribution of TRPA1 and T-type calcium channels to nociceptor excitability [2], and would confound the interpretation of results in pain models where these non-NaV1.7 targets are pathophysiologically relevant [3].

Functional Differentiation of hCaV3.1 versus hCaV3.2 T-Type Calcium Currents in Recombinant and Native Systems

Biotin-ProTx-I is the appropriate choice for experiments requiring pharmacological discrimination between the T-type calcium channel isoforms hCaV3.1 and hCaV3.2. ProTx-I blocks hCaV3.1 with >150-fold selectivity over hCaV3.2 (IC50 = 0.2 μM vs. 31.8 μM) [1]. In contrast, ProTx-II preferentially blocks hCaV3.2 and shifts its inactivation, making it unsuitable for CaV3.1-selective experiments [1]. This matched pair of toxins—Biotin-ProTx-I for CaV3.1 and ProTx-II for CaV3.2—provides a powerful combinatorial pharmacological strategy for dissecting the relative contributions of each isoform to neuronal firing patterns, cardiac pacemaking, or thalamocortical oscillations [2].

Streptavidin-Mediated Pull-Down and Target Deconvolution for Ion Channel Complexes

Biotin-ProTx-I enables pull-down of its ion channel targets from tissue lysates or membrane preparations via the high-affinity biotin-streptavidin interaction. This application has been experimentally validated for the closely related biotinylated ProTx-II analogue (Biot-ProTx II), which efficiently pulled down multiple NaV isoforms in a concentration-dependent manner [1]. Biotin-ProTx-I extends this capability to a broader target panel that includes NaV1.8, CaV3.1, TRPA1, and KV2.1 in addition to NaV1.7 [2]. For proteomics-based target identification or validation of toxin binding partners in native tissues, Biotin-ProTx-I is the necessary reagent; unlabeled ProTx-I cannot support these biochemical workflows.

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